molecular formula C25H23ClN2O3S B2827055 2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,5-dimethylphenyl)acetamide CAS No. 686749-07-5

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2827055
CAS No.: 686749-07-5
M. Wt: 466.98
InChI Key: CWSNFRVSOPJMRO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry. These include an indole ring, a sulfonyl group, and a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the indole ring might undergo electrophilic substitution, while the sulfonyl group could participate in nucleophilic substitution or elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. The presence of polar functional groups like the sulfonyl group might increase solubility in polar solvents .

Scientific Research Applications

Cancer Detection and Imaging

A novel water-soluble near-infrared dye, developed via an asymmetric approach, showed potential for broad applications in developing molecular-based beacons for cancer detection through in vivo optical imaging. This dye, with enhanced quantum yield due to an additional sulfonate group, demonstrates the utility of such compounds in selective bioconjugation and stability for labeling peptides, highlighting its application in optical imaging for cancer detection (Pham, Medarova, & Moore, 2005).

Antiviral Activity Against HIV

Indolyl aryl sulfones (IASs), derived from modifications of the sulfonyl moiety with specific methyl groups, have shown potent and selective anti-HIV-1 activity. These derivatives were highly effective against both wild-type HIV-1 and clinically relevant drug-resistant mutants, showcasing the compound's potential in antiviral therapy (Silvestri & Artico, 2005).

Antibacterial and Antifungal Applications

N-substituted derivatives of a similar sulfonyl acetamide compound were synthesized and evaluated for their antibacterial and anti-enzymatic potential. These compounds, with multifunctional moieties, demonstrated good inhibitory activity against certain bacterial strains, illustrating the potential of such compounds in developing new antibacterial agents (Nafeesa et al., 2017).

Biochemical Research

In the realm of biochemical research, sulfonyl derivatives of phenoxyacetamide were explored for their chemical properties and potential applications. This research contributes to the foundational knowledge required for further exploration of sulfonyl acetamide derivatives in various scientific fields (Cremlyn & Pannell, 1978).

Molecular Docking and Screening

A series of derivatives, including sulfonyl acetamide compounds, were synthesized and screened for their biological activity, including antibacterial, antifungal, and anthelmintic properties. Molecular docking studies of these compounds provided insights into their potential mechanisms of action, highlighting the role of sulfonyl acetamide derivatives in medicinal chemistry research (Khan et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many indole derivatives have biological activity and can interact with various proteins and enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would need to be assessed through toxicological studies. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research could involve further exploration of the compound’s biological activity, potential uses in medicine or other fields, and methods for its synthesis and purification .

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3S/c1-17-11-12-18(2)22(13-17)27-25(29)16-32(30,31)24-15-28(23-10-6-4-8-20(23)24)14-19-7-3-5-9-21(19)26/h3-13,15H,14,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSNFRVSOPJMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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